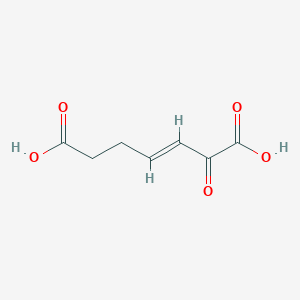
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Anticancer Activity
The derivatives of quinoline sulfonamide have been extensively studied for their anticancer properties. Novel quinoline sulfonamide derivatives have been synthesized, showing significant inhibitory effects on tumor cell proliferation by inhibiting tubulin polymerization. One such compound exhibited strong inhibitory effects on the proliferation of HeLa cells, indicating its potential as a lead compound for cancer treatment (Ma & Gong, 2022).
Caspase-3 Inhibitory Activity
Quinoline derivatives have been found to possess caspase-3 inhibitory activity, which is significant in the context of apoptosis and cancer treatment. A series of novel quinoline derivatives was synthesized, with some compounds identified as potent inhibitors of caspase-3, suggesting their therapeutic potential in disease models where caspase-3 plays a critical role (Kravchenko et al., 2005).
Antimicrobial Activity
The antibacterial properties of quinoline sulfonamide derivatives have been explored, with certain compounds exhibiting strong bactericidal effects against various gram-positive and gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdel‐Hafez, 2010).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of quinoline sulfonamide derivatives, providing insights into their molecular composition and crystal systems. Such analyses are crucial for understanding the compound's properties and potential applications in various fields, including pharmaceuticals (Li et al., 2006).
Interaction Studies
Investigations into the interactions of quinoline derivatives with other substances, such as methyl acetate, have been carried out to understand their behavior in different conditions. These studies are important for determining the potential applications and stability of these compounds under various environmental factors (Raphael et al., 2015).
Propiedades
Nombre del producto |
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
|---|---|
Fórmula molecular |
C16H16N2O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-2-4-13(9-11)18-22(20,21)14-6-7-15-12(10-14)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) |
Clave InChI |
FVLSXGNSQKPXJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Solubilidad |
47.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



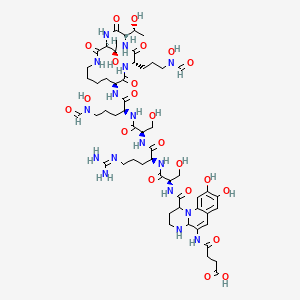

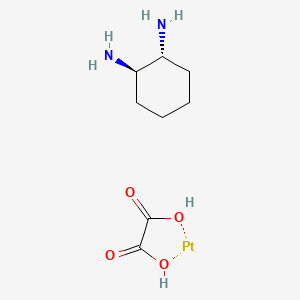

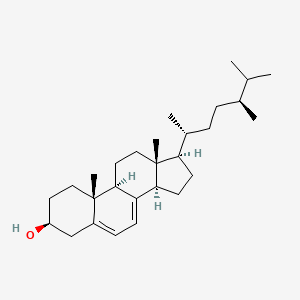

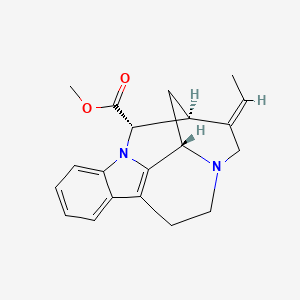
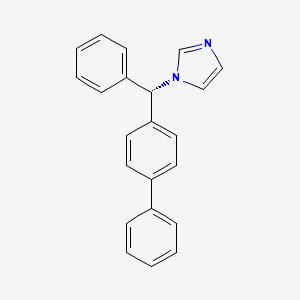
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)
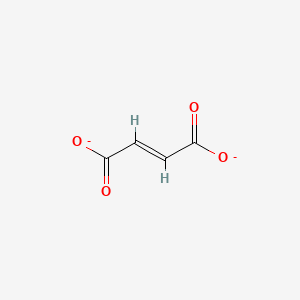

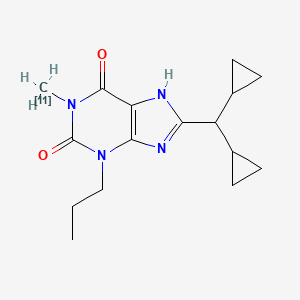
![(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
